4,5-Dichloro-2-fluorobenzyl bromide
Description
4,5-Dichloro-2-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄BrCl₂F. Its structure features a benzyl bromide core substituted with chlorine atoms at the 4 and 5 positions and a fluorine atom at the 2 position of the aromatic ring. This arrangement of electron-withdrawing groups (Cl and F) and the benzyl bromide moiety confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
The compound’s bromine atom at the benzylic position facilitates nucleophilic substitution (SN2) reactions, a trait common to benzyl halides. Its dichloro and fluoro substituents likely enhance its stability and influence its electronic profile, affecting solubility and interaction with biological targets .
Properties
IUPAC Name |
1-(bromomethyl)-4,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESMLATLFQIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4,5-dichloro-2-fluoro substitution in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs like 2-bromo-4-fluorobenzylamine hydrochloride. This may enhance its stability and reactivity in aromatic substitution reactions .
- Benzyl vs. Alkyl Bromides : Unlike methyl bromide (an alkyl bromide used as a pesticide ), the benzyl bromide group in the target compound enables conjugation with aromatic systems, influencing its applications in drug design.
Pharmaceutical Relevance
- Target Compound : Likely serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents, leveraging its halogenated aromatic system for target binding.
Analytical and Industrial Uses
- Methyl Bromide : Used as a fumigant due to volatility and penetration capabilities , whereas the target compound’s aromatic structure may limit volatility but enhance specificity in synthetic chemistry.
- MTT Bromide (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : Employed in cell viability assays via formazan formation . Though structurally distinct, this underscores bromides’ versatility in biochemical applications.
Physical and Chemical Properties
*Inferred from structural analogs.
Preparation Methods
Direct Bromination of 4,5-Dichloro-2-fluorotoluene
The most common and industrially relevant method for preparing 4,5-Dichloro-2-fluorobenzyl bromide is the free radical bromination of 4,5-dichloro-2-fluorotoluene using hydrobromic acid and an oxidizing agent such as hydrogen peroxide, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or similar azo compounds.
Procedure Overview
- Starting Material: 4,5-Dichloro-2-fluorotoluene
- Reagents: Hydrobromic acid (HBr), hydrogen peroxide (H2O2), radical initiator (e.g., AIBN)
- Solvent: Chlorobenzene or similar aromatic solvent
- Conditions:
- Temperature typically maintained around 60–70°C
- Reaction time varies from 1 to 3 hours
- Controlled addition of reagents to avoid excess bromine and side reactions
- Workup: After reaction completion, the organic phase is separated, and the product is purified by fractional distillation under reduced pressure.
Reaction Mechanism
The reaction proceeds via a radical chain mechanism:
- Initiation: Radical initiator decomposes to form radicals.
- Propagation: Bromine radicals abstract benzylic hydrogen atoms from the toluene derivative, forming benzyl radicals.
- Termination: Benzyl radicals react with bromine to form benzyl bromide.
Example from Patent Literature
A detailed example from a 1998 patent describes the preparation of 4-chloro-2-fluorobenzyl bromide, which is closely related structurally and mechanistically to this compound:
| Component | Quantity |
|---|---|
| 4-chloro-2-fluorotoluene | 361.5 g |
| Chlorobenzene | 520 g |
| Concentrated H2SO4 | 6 g |
| 47% Hydrobromic acid | 467 g |
| Radical initiator (AIBN) | 2.7 g |
| 10% Hydrogen peroxide solution | 620.5 g (added gradually) |
- The mixture is stirred at 70°C.
- Hydrogen peroxide and initiator solutions are added dropwise over 1.5 hours.
- Stirring continues for 1 hour post-addition.
- The organic phase contains 60.5% benzyl bromide product, with minor amounts of starting material and by-products.
- Purification is achieved by fractional distillation.
This method can be adapted for 4,5-dichloro-2-fluorotoluene by similar reaction conditions, adjusting reagent quantities proportionally.
Continuous vs. Batch Bromination
The bromination can be performed either batchwise or continuously:
- Batch Process: Traditional method with all reagents mixed in a reactor, stirred for the required time.
- Continuous Process: Reactants are fed continuously into a reactor, allowing better temperature control and shorter residence times, advantageous for thermally unstable benzyl bromides.
Advantages of continuous bromination include:
- Smaller reactor volume and safer handling of reactive intermediates.
- Improved control over reaction parameters, leading to higher purity.
- Reduced formation of side products due to shorter exposure to elevated temperatures.
Alternative Preparation Routes and Related Compounds
While direct bromination is the primary method, related fluorobenzyl derivatives have been prepared via other routes, such as:
- Halogenation of benzyl alcohols or benzyl chlorides: Conversion of fluorobenzyl alcohols to benzyl bromides using phosphorus tribromide or similar reagents.
- Sandmeyer-type reactions: Conversion of diazonium salts derived from aminobenzyl precursors to benzyl bromides, though less common for this specific compound.
However, these methods are less industrially favored due to complexity and lower yields.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 4,5-Dichloro-2-fluorotoluene | Purity >99% preferred |
| Brominating agent | Hydrobromic acid (HBr) | 1.0–2.0 equivalents |
| Oxidizing agent | Hydrogen peroxide (H2O2) | Added gradually to control bromine |
| Radical initiator | AIBN or V-65 (azo initiators) | 0.5–5 mol% relative to substrate |
| Solvent | Chlorobenzene or similar aromatic solvents | Provides good solubility and heat capacity |
| Temperature | 60–70°C | Maintains reaction rate and selectivity |
| Reaction time | 1–3 hours | Dependent on scale and concentration |
| Purification | Fractional distillation under reduced pressure | Removes unreacted toluene and by-products |
Research Findings and Industrial Considerations
- Yield and Purity: Typical yields range from 60% to 85% with product purity above 95% after distillation.
- Side Products: Formation of benzyl bromide overbromination products such as benzyl dibromide or benzal bromide can occur; controlled reagent addition minimizes this.
- Safety: Radical bromination involves handling corrosive and potentially hazardous reagents; continuous processes improve safety by minimizing reactive intermediates.
- Environmental and Operational Efficiency: Use of chlorobenzene solvent and controlled radical initiation reduces waste and improves selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Dichloro-2-fluorobenzyl bromide, and how can reaction efficiency be quantified?
- Methodology : The compound is typically synthesized via bromination of 4,5-dichloro-2-fluorobenzyl alcohol using HBr gas in the presence of a catalyst (e.g., PBr₃). Reaction efficiency can be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Yield optimization involves controlling temperature (0–5°C) and dropwise addition of HBr to minimize side reactions .
- Data Comparison : Similar benzyl bromide derivatives (e.g., 4-bromobenzyl bromide, MW 249.93 g/mol) show yields of 70–85% under analogous conditions .
Q. Which spectroscopic techniques are most reliable for characterizing purity and structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, CH₂Br at δ 4.5–4.7 ppm) .
- HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) validation (expected m/z: ~281.4) .
Advanced Research Questions
Q. How does solvent polarity influence the compound's stability, and what analytical methods validate decomposition pathways?
- Methodology : Stability studies in polar (DMF, DMSO) vs. nonpolar (DCM, toluene) solvents at 25°C and 40°C. Decomposition (e.g., hydrolysis to benzyl alcohol) is tracked via HPLC or ¹⁹F NMR. For example:
| Solvent | Half-life (25°C) | Decomposition Product |
|---|---|---|
| DCM | >30 days | None |
| DMF | 5–7 days | 4,5-Dichloro-2-fluorobenzyl alcohol |
Q. What mechanistic insights explain nucleophilic substitution behavior in reactions involving this compound?
- Methodology : Kinetic studies (e.g., using NaI in acetone) to determine SN1 vs. SN2 pathways. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots. Computational modeling (DFT) identifies transition-state geometries and electronic effects of substituents (Cl, F) on reaction rates .
Q. What specialized equipment or protocols mitigate risks associated with its lachrymatory and corrosive properties?
- Safety Protocols :
- Use inert-atmosphere gloveboxes for handling hygroscopic samples .
- Equip reactors with scrubbers to neutralize HBr off-gases .
- Personal protective equipment (PPE): Acid-resistant gloves, full-face shields, and vapor-tight goggles .
- Emergency Measures : Neutralize spills with 5% sodium bicarbonate solution .
Q. How should researchers address contradictions in reported reactivity data across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
